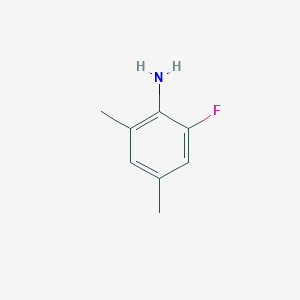

2-Fluoro-4,6-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4,6-dimethylaniline is a chemical compound with the molecular formula C8H10FN . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H10FN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 . The molecular weight of this compound is 139.17 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Fluorescent Probes for Protein Studies

One significant application involves the development of fluorescent probes for studying protein structure and dynamics. For example, the work by Summerer et al. (2006) introduces a strategy for biosynthetically incorporating low-molecular-weight fluorophores into proteins at defined sites, facilitating biochemical and cellular studies of protein function (Summerer et al., 2006). This approach opens new avenues for investigating protein behavior in complex biological systems.

Environmental Sensitivity of Fluorophores

Vázquez et al. (2005) synthesized a new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrating its potential as a biological probe. The study shows how changes in environmental polarity can significantly affect the fluorophore's emission properties, which is crucial for monitoring protein-protein interactions (Vázquez et al., 2005).

Imaging of Neurological Disorders

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative for positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This research highlights the diagnostic capabilities of fluorine-containing compounds in identifying pathological hallmarks of neurological disorders (Shoghi-Jadid et al., 2002).

Novel Materials Development

Liaw et al. (2002) synthesized new polyamides and polyimides containing a triphenylamine group, demonstrating high glass transition temperatures. This research explores the potential of fluorinated compounds in creating materials with unique properties, such as enhanced thermal stability (Liaw et al., 2002).

Improved Fluorophores for Microscopy

Grimm et al. (2014) described a structural modification to improve the brightness and photostability of fluorophores for live-cell and single-molecule microscopy. By replacing N,N-dimethylamino substituents in tetramethylrhodamine with azetidine rings, they enhanced the quantum efficiency of the dye, showcasing the importance of chemical modification in developing better imaging tools (Grimm et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that anilines and their derivatives can undergo various reactions such as nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the structure and function of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Anilines and their derivatives are known to be involved in various biochemical reactions, including the formation of acetylated metabolites . These metabolites can further interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .

Result of Action

Anilines and their derivatives are known to have various biological effects, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4,6-dimethylaniline. For instance, the compound should be stored at room temperature for optimal stability . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

Properties

IUPAC Name |

2-fluoro-4,6-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZMZSMQPYVTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780776-35-3 |

Source

|

| Record name | 2-fluoro-4,6-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)